molecular formula C11H13NO5S B7514536 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide

Numéro de catalogue B7514536
Poids moléculaire: 271.29 g/mol
Clé InChI: WLJVXVAUUVLQAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide, also known as DB959, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DB959 is a selective agonist of the dopamine D2 receptor, which plays a crucial role in the regulation of neurotransmitter release and motor function.

Mécanisme D'action

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide acts as a selective agonist of the dopamine D2 receptor, which is primarily located in the striatum of the brain. Activation of the D2 receptor leads to a decrease in the release of dopamine, which is thought to underlie the therapeutic effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide in Parkinson's disease and addiction. In addition, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects in schizophrenia.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include an increase in dopamine release in the striatum, a decrease in drug-seeking behavior, and an improvement in motor function. 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has also been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects in schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide is its selectivity for the dopamine D2 receptor, which reduces the risk of off-target effects. In addition, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has a relatively long half-life, which allows for sustained activation of the D2 receptor. However, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide is a relatively complex molecule to synthesize, which may limit its availability for research purposes. In addition, the effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide may vary depending on factors such as dose and route of administration, which may complicate interpretation of results.

Orientations Futures

There are several potential future directions for research on 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide. One area of interest is the potential therapeutic applications of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide in other neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more efficient synthesis methods for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide, which would increase its availability for research purposes. Finally, further studies are needed to elucidate the precise mechanisms underlying the therapeutic effects of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide, which may lead to the development of more targeted therapies for neurological and psychiatric disorders.

Méthodes De Synthèse

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide involves a multi-step process, beginning with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the acid chloride. This is then reacted with N-methylsulfonylacetamide to produce 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide. The purity and yield of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide can be improved through various purification techniques, including column chromatography and recrystallization.

Applications De Recherche Scientifique

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide has been shown to improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in models of addiction, and improve cognitive function in models of schizophrenia.

Propriétés

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-18(14,15)12-11(13)7-8-2-3-9-10(6-8)17-5-4-16-9/h2-3,6H,4-5,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVXVAUUVLQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylsulfonylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.